molecular formula C6H6F6O3 B11719982 Ethyl hexafluoroisopropyl carbonate

Ethyl hexafluoroisopropyl carbonate

Cat. No.: B11719982
M. Wt: 240.10 g/mol
InChI Key: ZBHVIDDPAXNYNX-UHFFFAOYSA-N
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Description

Ethyl hexafluoroisopropyl carbonate is a fluorinated organic compound with the chemical formula C6H6F6O3. It is a colorless liquid known for its high density and solubility in organic solvents such as ethanol, toluene, and dimethylformamide. This compound is primarily used in organic synthesis and as an additive in lithium batteries due to its unique properties, including high pressure resistance and flame retardancy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexafluoroisopropyl carbonate can be synthesized through the esterification of hexafluoroisopropyl carbonate with ethanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general steps include:

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include continuous flow reactors and automated distillation systems to optimize the reaction conditions and product isolation .

Chemical Reactions Analysis

Types of Reactions: Ethyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated esters, alcohols, and substituted carbonates .

Scientific Research Applications

Ethyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl hexafluoroisopropyl carbonate exerts its effects involves its ability to participate in hydrogen bonding and its high electronegativity due to the presence of fluorine atoms. These properties enhance its reactivity and stability in various chemical environments. In lithium batteries, it forms a stable solid-electrolyte interphase (SEI) layer, which improves battery performance and safety .

Comparison with Similar Compounds

Uniqueness: Ethyl hexafluoroisopropyl carbonate stands out due to its dual functionality as both a reagent in organic synthesis and an additive in lithium batteries. Its high pressure resistance and flame retardancy make it particularly valuable in industrial applications .

Properties

IUPAC Name

ethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O3/c1-2-14-4(13)15-3(5(7,8)9)6(10,11)12/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHVIDDPAXNYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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